molecular formula C7H7ClN2O2 B1294045 Methyl (4-chloropyridin-2-yl)carbamate CAS No. 889676-38-4

Methyl (4-chloropyridin-2-yl)carbamate

Cat. No.: B1294045
CAS No.: 889676-38-4
M. Wt: 186.59 g/mol
InChI Key: KZEFCECVTCHENL-UHFFFAOYSA-N
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Description

Methyl (4-chloropyridin-2-yl)carbamate is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its pyridine ring substituted with a chlorine atom at the 4-position and a carbamate group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (4-chloropyridin-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine-2-amine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-chloropyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (4-chloropyridin-2-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (4-chloropyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction disrupts normal enzyme function and can be exploited in drug development for targeting specific pathways .

Comparison with Similar Compounds

Methyl (4-chloropyridin-2-yl)carbamate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for research and industrial purposes.

Properties

IUPAC Name

methyl N-(4-chloropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)10-6-4-5(8)2-3-9-6/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEFCECVTCHENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649570
Record name Methyl (4-chloropyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889676-38-4
Record name Carbamic acid, (4-chloro-2-pyridinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889676-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (4-chloropyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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